molecular formula C14H12F3N3OS B10932508 N-(2-methylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(2-methylphenyl)-2-{[4-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B10932508
M. Wt: 327.33 g/mol
InChI Key: ATNJFESOAMHTPP-UHFFFAOYSA-N
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Description

N~1~-(2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic and heterocyclic moieties, which contribute to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. A common synthetic route includes:

    Formation of the pyrimidine ring: This step involves the condensation of appropriate precursors under controlled conditions to form the pyrimidine ring with a trifluoromethyl substituent.

    Thioether formation: The pyrimidine derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide linkage: The final step involves coupling the sulfanyl pyrimidine with an acetamide derivative, which includes the 2-methylphenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Modified acetamide derivatives.

    Substitution products: Various substituted aromatic and heterocyclic compounds.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of novel materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(2-METHYLPHENYL)-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: shares structural similarities with other acetamide derivatives and pyrimidine-based compounds.

    N~1~-(2-METHYLPHENYL)-2-{[4-(CHLORO-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: Similar structure but with a chloro substituent instead of trifluoromethyl.

    N~1~-(2-METHYLPHENYL)-2-{[4-(METHYL-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: Similar structure but with a methyl substituent instead of trifluoromethyl.

Properties

Molecular Formula

C14H12F3N3OS

Molecular Weight

327.33 g/mol

IUPAC Name

N-(2-methylphenyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C14H12F3N3OS/c1-9-4-2-3-5-10(9)19-12(21)8-22-13-18-7-6-11(20-13)14(15,16)17/h2-7H,8H2,1H3,(H,19,21)

InChI Key

ATNJFESOAMHTPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC=CC(=N2)C(F)(F)F

Origin of Product

United States

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